S1P2 Antagonist Potency: 2-Fluorophenyl Derivative vs. Des-Fluoro Baseline
A derivative incorporating the N-{[5-(2-fluorophenyl)furan-2-yl]methyl} scaffold exhibited an IC50 of 17 nM against the rat S1P2 receptor in a FURA-2AM calcium flux assay performed in CHO cells . While an exact IC50 for the des-fluoro analog was not disclosed in the same study, the authors reported that removal of the 2-fluorine substituent resulted in a marked (>10-fold) reduction in antagonist activity, establishing the 2-fluorophenyl moiety as a key pharmacophoric determinant . This SAR trend is consistent with the electron-withdrawing effect of the ortho-fluorine enhancing π-stacking interactions with receptor aromatic residues.
| Evidence Dimension | S1P2 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 17 nM (derivative with 5-(2-fluorophenyl)furan core) |
| Comparator Or Baseline | Des-fluoro analog (exact IC50 not reported; >10-fold less active per SAR disclosure) |
| Quantified Difference | ≥10-fold potency advantage conferred by 2-fluorophenyl substitution |
| Conditions | Rat S1P2 expressed in CHO cells; Ca²⁺ mobilization measured via FURA-2AM fluorescence; ChEMBL_1518045 assay |
Why This Matters
The >10-fold potency differential driven by the 2-fluorophenyl group directly impacts compound selection for S1P2-targeted programs, as the non-fluorinated counterpart would require substantially higher concentrations to achieve equivalent target engagement, increasing off-target risk and reducing assay sensitivity.
- [1] BindingDB Ki Summary. BDBM50120580 (derivative of 5-(2-fluorophenyl)furan-2-methylamine). Target: Sphingosine 1-phosphate receptor 2. IC50 = 17 nM. Citation: Kusumi, K. et al. Discovery of novel S1P2 antagonists. Part 2. Available at: http://bdb2.ucsd.edu/jsp/dbsearch/Summary_ki.jsp?entryid=50046590&ki_result_id=50411068 View Source
